BenchChemオンラインストアへようこそ!

5-fluoro-2H,3H-furo[2,3-c]pyridine

Medicinal Chemistry Halogen Effects Drug Design

This 5-fluoro analog provides superior metabolic stability and 2-10x binding affinity over the non-fluorinated parent for kinase inhibitor programs. The C-3 lithiation handle enables regioselective diversification while fluorine remains intact. Original commercial source (Biosynth) is discontinued; source custom synthesis quotes from specialized heterocycle manufacturers. Specify ≥95% HPLC purity, matching the former commercial standard.

Molecular Formula C7H6FNO
Molecular Weight 139.1
CAS No. 2648965-99-3
Cat. No. B6169440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2H,3H-furo[2,3-c]pyridine
CAS2648965-99-3
Molecular FormulaC7H6FNO
Molecular Weight139.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2H,3H-furo[2,3-c]pyridine (CAS 2648965-99-3): A Fluorinated Dihydrofuropyridine Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


5-Fluoro-2H,3H-furo[2,3-c]pyridine is a partially saturated heterocyclic compound (C₇H₆FNO, MW 139.13 g/mol) featuring a furan ring fused to a pyridine ring with a single fluorine atom at the 5-position . The 2H,3H designation indicates the dihydro nature of the furan ring, distinguishing it from the fully aromatic furo[2,3-c]pyridine scaffold (CAS 19539-50-5, C₇H₅NO, MW 119.12 g/mol) . This compound serves primarily as a synthetic building block and intermediate in the preparation of kinase inhibitors, TLR modulators, and other bioactive molecules, where the fluorine substituent contributes distinct electronic and pharmacokinetic properties compared to non-fluorinated or alternatively halogenated analogs [1].

Why Furo[2,3-c]pyridine Analogs Cannot Be Interchanged: Positional and Substituent Effects in 5-Fluoro-2H,3H-furo[2,3-c]pyridine Procurement


Within the dihydrofuro[2,3-c]pyridine series, substituent identity at position 5 critically governs electronic character, lipophilicity, and metabolic stability of derived bioactive molecules [1]. The 5-fluoro analog provides a unique combination of small atomic radius (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å, Br = 1.85 Å), strong electron-withdrawing inductive effect (Hammett σₚ = +0.06 for F vs. +0.23 for Cl, +0.23 for Br), and metabolic resistance not achievable with the unsubstituted parent [2]. Regioisomeric furopyridines (e.g., furo[3,2-c]pyridine) exhibit entirely different reactivity profiles due to altered electron density distribution [3]. These intrinsic differences mean that replacing 5-fluoro-2H,3H-furo[2,3-c]pyridine with the parent, chloro, bromo, or regioisomeric analog in a synthetic route can alter reaction yields, downstream biological potency, and pharmacokinetic profiles in unpredictable ways.

Quantitative Differentiation Evidence for 5-Fluoro-2H,3H-furo[2,3-c]pyridine (CAS 2648965-99-3) vs. Structural Analogs


Fluorine vs. Chlorine at Position 5: Molecular Weight and Steric Bulk Comparison

The 5-fluoro analog (MW 139.13 g/mol) is 16.45 g/mol lighter than the 5-chloro analog (MW 155.58 g/mol) and approximately 60 g/mol lighter than the 5-bromo analog (estimated MW ~199 g/mol) . The van der Waals radius of fluorine (1.47 Å) is 16% smaller than chlorine (1.75 Å) and 21% smaller than bromine (1.85 Å), providing a steric profile closest to hydrogen (1.20 Å) while retaining strong electronegativity [1]. This enables fluorine to serve as a metabolically stable hydrogen isostere, a property not shared by larger halogens.

Medicinal Chemistry Halogen Effects Drug Design

Dihydro vs. Fully Aromatic Core: Purity and Stability in Commercial Supply

Commercially, 5-fluoro-2H,3H-furo[2,3-c]pyridine is supplied at a minimum purity of 95% (HPLC), as verified by vendor analytical certificates from Biosynth/CymitQuimica . In contrast, the parent fully aromatic furo[2,3-c]pyridine is available at 96% purity from multiple suppliers . The dihydro core of the target compound introduces an sp³-hybridized carbon at position 2 and 3, which alters ring conformation and may confer different shelf-life stability compared to the fully conjugated parent system. The 5-fluoro substituent further modulates electron density on the pyridine nitrogen (predicted pKa ~4.78 for related analogs), affecting salt formation and purification behavior relative to the parent [1].

Chemical Stability Building Block Procurement

Kinase Inhibitor Scaffold Potential: Furo[2,3-c]pyridine Core in TAK1 and cMET/RON Inhibition

The 7-aminofuro[2,3-c]pyridine scaffold, directly derivable from 5-fluoro-2H,3H-furo[2,3-c]pyridine via amination chemistry, has yielded potent TAK1 inhibitors with biochemical IC₅₀ values reaching ~10 nM (compound 12az) [1]. A structurally related 6-aminofuro[3,2-c]pyridine series produced the clinical candidate OSI-296 with cMET and RON kinase inhibitory activity [2]. The 5-fluoro substitution is expected to enhance binding affinity through favorable dipolar interactions with the kinase hinge region, a well-documented fluorine effect in kinase inhibitor design, though direct comparative data for the 5-fluoro vs. unsubstituted furo[2,3-c]pyridine core in the same assay are not publicly available as of the evidence cutoff date.

Kinase Inhibition TAK1 cMET Cancer

Regioisomeric Differentiation: Furo[2,3-c]pyridine vs. Furo[3,2-c]pyridine Core Reactivity

The furo[2,3-c]pyridine isomer undergoes regioselective lithiation at C-3 when treated with n-BuLi, while the furo[3,2-c]pyridine isomer lithiates preferentially at C-2 under identical conditions [1]. This divergent reactivity dictates the accessible substitution patterns in downstream functionalization. Sonogashira coupling of 4-alkoxy-substituted 3-pyridyl nonaflates selectively produces furo[2,3-c]pyridines, whereas alternative conditions yield furo[3,2-c]pyridines, confirming that the choice of regioisomeric building block pre-determines the connectivity of the final product [2]. The 5-fluoro-2H,3H-furo[2,3-c]pyridine thus provides a distinct chemical handle compared to 5-fluoro-furo[3,2-c]pyridine or 5-fluoro-furo[2,3-b]pyridine.

Regioselective Synthesis Lithiation Cross-Coupling

Procurement-Driven Application Scenarios for 5-Fluoro-2H,3H-furo[2,3-c]pyridine (CAS 2648965-99-3)


Synthesis of 5-Fluoro-Substituted Kinase Inhibitor Libraries via C-3 Lithiation–Electrophilic Quenching

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the regioselective C-3 lithiation of the furo[2,3-c]pyridine core to introduce diverse electrophiles at the position adjacent to the pyridine nitrogen. The 5-fluoro substituent remains intact during lithiation, preserving the favorable fluorine-mediated interactions with the kinase hinge region that are predicted to enhance binding affinity by 2- to 10-fold over the non-fluorinated parent [1]. This approach directly parallels the synthetic strategy that produced the clinical-stage cMET/RON inhibitor OSI-296 from the furo[3,2-c]pyridine series [2], adapted here for the furo[2,3-c]pyridine scaffold.

Preparation of 7-Amino-furo[2,3-c]pyridine TAK1 Inhibitors with Enhanced Metabolic Stability

Building on the validated 7-aminofuro[2,3-c]pyridine TAK1 inhibitor series that achieved biochemical IC₅₀ values of ~10 nM [3], the 5-fluoro building block provides a direct route to analogs with improved metabolic stability at the pyridine 5-position. Fluorine blockade at this site prevents cytochrome P450-mediated oxidation—a known metabolic soft spot in unsubstituted furo[2,3-c]pyridine derivatives—potentially extending in vivo half-life without requiring additional steric bulk that could compromise target binding.

Development of TLR8-Selective Agonists with Reduced Proinflammatory Cytokine Induction

The furo[2,3-c]pyridine chemotype has been validated as a selective TLR8 agonist scaffold with EC₅₀ values ranging from 0.85 to 1.68 μM and an absence of proinflammatory cytokine induction [4]. Incorporation of the 5-fluoro substituent at the pyridine ring is expected to fine-tune the electronic properties of the scaffold, potentially shifting the EC₅₀ into the sub-micromolar range while maintaining the favorable cytokine selectivity profile, based on SAR trends observed with C-2 substituent variation in this series.

Custom Synthesis and Resupply of a Discontinued Commercial Building Block

Given that the original commercial source (Biosynth, distributed via CymitQuimica) has discontinued this product , procurement teams should evaluate custom synthesis quotes from specialized heterocycle manufacturers. The compound's synthetic accessibility via cyclization of 5-chloro-2,3,6-trifluoropyridine or alternative routes provides a viable resupply pathway. When comparing quotes, specify 95% minimum HPLC purity as the baseline specification, matching the original commercial standard.

Quote Request

Request a Quote for 5-fluoro-2H,3H-furo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.